molecular formula C14H15F2N3O3 B5620344 2-(2,4-difluorophenoxy)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide

2-(2,4-difluorophenoxy)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide

Cat. No. B5620344
M. Wt: 311.28 g/mol
InChI Key: RGTQZKVFANKEDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives and their complexes provides insights into the methods used to create compounds with similar structures. For instance, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of coordination complexes that show significant antioxidant activity (Chkirate et al., 2019). Another study involved the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to explore anticancer agents (Al-Sanea et al., 2020).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds have been conducted using various analytical techniques. For example, the crystal and molecular structures of certain pyrazole derivatives were determined, providing a basis for understanding the molecular architecture of related compounds (Şahin et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrazole-acetamide derivatives have been explored in several studies. These compounds have been involved in reactions leading to new bis(pyrazol-5-ols), pyridones, and thiochromene-2-carbonitrile derivatives, showcasing their versatility in chemical reactions (Arafat et al., 2022).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O3/c1-21-7-11-5-10(18-19-11)6-17-14(20)8-22-13-3-2-9(15)4-12(13)16/h2-5H,6-8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTQZKVFANKEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=C1)CNC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenoxy)-N-{[5-(methoxymethyl)-1H-pyrazol-3-YL]methyl}acetamide

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